Product packaging for Dihydrotanshinone(Cat. No.:CAS No. 125623-97-4)

Dihydrotanshinone

Cat. No.: B163075
CAS No.: 125623-97-4
M. Wt: 278.3 g/mol
InChI Key: HARGZZNYNSYSGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Natural Product Chemistry and Medicinal Plants

Natural products have historically been a cornerstone of drug discovery, providing complex and unique chemical scaffolds. Dihydrotanshinone is a prime example of a medicinally important molecule derived from a traditional herbal remedy.

This compound is a naturally occurring compound extracted from the dried root of Salvia miltiorrhiza Bunge, a perennial plant in the mint family, Lamiaceae. asm.orgresearchgate.netmedchemexpress.com Commonly known as Danshen or red sage, this plant is native to China and Japan and has been a staple in traditional Chinese medicine for centuries. medchemexpress.com The roots of S. miltiorrhiza are rich in a variety of bioactive constituents, which are broadly classified into two major groups: lipophilic diterpenoids known as tanshinones and hydrophilic phenolic acids. acs.orgnih.gov

This compound I is one of the major lipid-soluble constituents isolated from Danshen, alongside other structurally related tanshinones such as tanshinone I, tanshinone IIA, and cryptotanshinone (B1669641). acs.orgnih.gov The isolation of these compounds typically involves extraction from the plant's roots using organic solvents, followed by various chromatographic techniques to separate and purify the individual tanshinones. nih.gov Over 40 different tanshinones and more than 50 hydrophilic compounds have been identified from this single plant species, highlighting its chemical diversity. asm.orgacs.org

From a chemical standpoint, this compound is classified as an abietane-type diterpenoid. asm.orgacs.org Diterpenoids are a class of organic compounds composed of four isoprene (B109036) units, and the abietane (B96969) skeleton is a common structural framework within this class. The tanshinones are characterized by a phenanthrene-quinone structure. nih.gov this compound I, specifically, is a lipophilic compound with the chemical formula C18H14O3. nih.gov

The core structure of abietane diterpenoids from Salvia miltiorrhiza has been a subject of extensive research, leading to the identification of numerous derivatives with a wide range of biological activities. This chemical class is a key focus in natural product chemistry due to its therapeutic potential.

Significance in Pharmaceutical Discovery and Development

This compound has emerged as a compound of significant interest in the field of pharmaceutical discovery and development due to its broad spectrum of pharmacological activities. nih.gov Research has demonstrated its potential in several therapeutic areas, making it a valuable lead compound for the development of new drugs. nih.gov

The diverse biological effects of this compound have prompted extensive preclinical studies to elucidate its mechanisms of action and to evaluate its efficacy in various disease models. Its demonstrated activities include anti-inflammatory, anticancer, and cardiovascular-protective effects. nih.gov The unique chemical structure of this compound provides a foundation for medicinal chemists to design and synthesize novel analogs with improved potency and selectivity.

Overview of Research Trajectories for this compound

The research trajectory for this compound has expanded from its initial isolation and characterization to in-depth investigations into its molecular targets and signaling pathways. Current research is focused on several key areas:

Oncology: A significant portion of research on this compound is dedicated to its anti-cancer properties. Studies have shown its ability to inhibit the proliferation of various cancer cell lines, including those of the breast, liver, and prostate. caymanchem.commdpi.comresearchgate.net The mechanisms underlying its anti-tumor effects are being actively investigated and appear to involve the induction of apoptosis and the inhibition of cancer cell migration and invasion. nih.gov

Cardiovascular Disease: Given the traditional use of Danshen for cardiovascular ailments, this compound is being studied for its protective effects on the cardiovascular system. medchemexpress.com Research indicates that it may play a role in mitigating atherosclerosis and protecting against myocardial ischemia-reperfusion injury. medchemexpress.com

Inflammation and Immunology: this compound exhibits potent anti-inflammatory properties. nih.gov Investigations are underway to understand how it modulates inflammatory pathways, with studies showing it can inhibit the production of pro-inflammatory cytokines. nih.gov

Neurodegenerative Diseases: Emerging research suggests that this compound may have neuroprotective effects. nih.gov It has been found to inhibit acetylcholinesterase, an enzyme implicated in Alzheimer's disease, suggesting its potential as a therapeutic agent for neurodegenerative conditions. acs.orgnih.gov

Infectious Diseases: More recent studies have explored the antimicrobial potential of this compound. It has shown efficacy against drug-resistant bacteria, such as Helicobacter pylori, and some viruses. asm.org

The ongoing research into these diverse pharmacological activities underscores the potential of this compound as a versatile therapeutic agent and a valuable tool for drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14O3 B163075 Dihydrotanshinone CAS No. 125623-97-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,6-dimethyl-1,2-dihydronaphtho[1,2-g][1]benzofuran-10,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)17(20)16(19)14-10(2)8-21-18(13)14/h3-7,10H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HARGZZNYNSYSGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C(C=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preclinical Investigation of Dihydrotanshinone S Pharmacological Activities

Anticancer and Antiproliferative Research

Dihydrotanshinone has demonstrated notable antitumor effects across a spectrum of cancer cell lines. Its mechanisms of action are multifaceted, often involving the modulation of key signaling pathways that govern cell growth, survival, and death. researchgate.net

Efficacy in Hepatocellular Carcinoma Models

Preclinical studies have consistently shown the inhibitory effects of this compound on hepatocellular carcinoma (HCC) cells.

Affected Cell Lines:

SK-HEP-1

Huh-7

HepG2

HCCLM3

SMMC7721

Hep3B

Key Findings:

This compound has been found to significantly inhibit the proliferation of various HCC cell lines, including Huh-7, HepG2, Hep3B, SMMC7721, and SK-Hep1. peerj.comnih.gov The compound induces DNA damage and apoptosis in Huh-7 and HepG2 cells. peerj.comnih.gov In SMMC7721 cells, this compound was observed to induce apoptosis and suppress the JAK2/STAT3 signaling pathway, which is crucial for tumor cell survival and proliferation. nih.govfrontiersin.org This suppression was further evidenced by the decreased nuclear translocation of STAT3. nih.gov For SK-HEP-1 cells, this compound impeded proliferation and triggered cell cycle arrest at the G0/G1 phase, effects linked to the regulation of the AMPK/Akt/mTOR and MAPK signaling pathways. oaepublish.comresearchgate.net Furthermore, research indicates that the epidermal growth factor receptor (EGFR) may be a potential therapeutic target of this compound in HCC. peerj.comnih.gov

Table 1: this compound's Efficacy in Hepatocellular Carcinoma Models

Cell Line Observed Effects Signaling Pathways Implicated
SK-HEP-1 Suppressed proliferation, Induced G0/G1 cell cycle arrest. oaepublish.comresearchgate.net AMPK/Akt/mTOR, MAPK. oaepublish.comresearchgate.net
Huh-7 Inhibited proliferation, Induced DNA damage and apoptosis. peerj.comnih.gov EGFR. peerj.comnih.gov
HepG2 Inhibited proliferation, Induced DNA damage and apoptosis. peerj.comnih.govnih.gov EGFR. peerj.comnih.gov
HCCLM3 Inhibited growth. nih.gov Not specified.
SMMC7721 Inhibited growth, Induced apoptosis. nih.gov JAK2/STAT3. nih.govfrontiersin.org

| Hep3B | Inhibited growth. nih.gov | Not specified. |

Efficacy in Osteosarcoma Models

In osteosarcoma, this compound has been shown to affect cell adhesion, migration, and proliferation.

Affected Cell Lines:

U-2 OS

Key Findings:

In human osteosarcoma U-2 OS cells, this compound has been found to inhibit cell proliferation and induce cell cycle arrest in the G0/G1 phase. nih.gov This is achieved by downregulating the expression of CDK4, CDK2, cyclin D1, and cyclin E1, while upregulating p21. nih.gov Furthermore, it significantly enhances cell adhesion and inhibits cell migration. nih.govnih.gov These effects are associated with the hyaluronan CD44-mediated CXCL8–PI3K/AKT–FOXO1, IL6–STAT3–P53, and EMT signaling pathways. nih.govnih.gov Another study highlighted that this compound inhibits the growth of osteosarcoma cells by targeting the Wnt/β-catenin signaling pathway. nih.gov

Table 2: this compound's Efficacy in Osteosarcoma Models

Cell Line Observed Effects Signaling Pathways Implicated

| U-2 OS | Inhibited proliferation, Induced G0/G1 cell cycle arrest, Enhanced cell adhesion, Inhibited cell migration. nih.govnih.gov | CD44-mediated CXCL8–PI3K/AKT–FOXO1, IL6–STAT3–P53, EMT, Wnt/β-catenin. nih.govnih.govnih.gov |

Efficacy in Breast Cancer Models

This compound has demonstrated significant antiproliferative and pro-apoptotic activity in various breast cancer cell lines.

Affected Cell Lines:

MCF-7

MDA-MB-231

Key Findings:

This compound significantly decreases cell proliferation in both MCF-7 and MDA-MB-231 human breast cancer cell lines in a dose-dependent manner. nih.gov It induces a G1 phase arrest in the cell cycle. nih.gov Mechanistically, this compound reduces the expression of cyclin D1, cyclin D3, cyclin E, and CDK4, while increasing the level of the CDK inhibitor p27. nih.gov The compound also inhibits the kinase activities of CDK2 and CDK4. nih.gov Furthermore, this compound induces apoptosis through the mitochondrial pathway by decreasing the anti-apoptotic protein Bcl-xL and promoting the release of cytochrome c. nih.gov It also activates caspases-9, -3, and -7. nih.gov In addition to its effects on primary tumor growth, this compound has been shown to inhibit the lung metastasis of breast cancer by suppressing the formation of neutrophil extracellular traps (NETs). mdpi.com It also exhibits a potent inhibitory effect on the formation of mammospheres, which are enriched in cancer stem cells, in both MCF-7 and MDA-MB-231 cells. nih.gov

Table 3: this compound's Efficacy in Breast Cancer Models

Cell Line Observed Effects Signaling Pathways Implicated
MCF-7 Decreased cell proliferation, Induced G1 phase arrest, Induced apoptosis, Inhibited mammosphere formation. nih.govnih.gov Mitochondrial apoptosis pathway (Bcl-xL, cytochrome c, caspases). nih.gov

| MDA-MB-231 | Decreased cell proliferation, Induced G1 phase arrest, Induced apoptosis, Inhibited lung metastasis, Inhibited mammosphere formation. mdpi.comnih.govnih.gov | Mitochondrial apoptosis pathway (Bcl-xL, cytochrome c, caspases), Suppression of NETs. mdpi.comnih.gov |

Efficacy in Colorectal Cancer Models

Research has indicated that this compound can effectively suppress the growth of colorectal cancer cells, including those resistant to conventional chemotherapy.

Affected Cell Lines:

HCT116

Key Findings:

This compound has been shown to suppress the proliferation of human colorectal cancer HCT116 cells. aacrjournals.orgnih.gov It induces the expression of the tumor suppressor genes p21 and DLEC1. aacrjournals.org The compound also activates pro-apoptotic proteins such as PARP, caspase-3, and caspase-9. aacrjournals.org Furthermore, this compound influences epigenetic regulatory enzymes by increasing the protein levels of histone deacetylases (HDACs) and DNA methyltransferases (DNMTs). aacrjournals.org Notably, it has demonstrated clear tumor growth suppression in oxaliplatin-resistant HCT116 cells, both in vitro and in vivo. frontiersin.orgdntb.gov.uanih.gov In these resistant cells, this compound induces apoptosis, blocks the cell cycle in the S and G2/M phases, and enhances DNA damage. dntb.gov.uanih.gov It also downregulates the expression of the protein tyrosine phosphatase SHP2 and the Wnt/β-catenin pathway. dntb.gov.ua

Table 4: this compound's Efficacy in Colorectal Cancer Models

Cell Line Observed Effects Signaling Pathways Implicated
HCT116 Suppressed proliferation, Induced expression of p21 and DLEC1, Activated pro-apoptotic proteins (PARP, caspases), Increased levels of HDACs and DNMTs. aacrjournals.orgnih.gov Epigenetic regulation. aacrjournals.org

| HCT116 (Oxaliplatin-resistant) | Suppressed tumor growth, Induced apoptosis, Blocked S and G2/M cell cycle phases, Enhanced DNA damage. frontiersin.orgdntb.gov.uanih.gov | SHP2, Wnt/β-catenin. dntb.gov.ua |

Efficacy in Gastric Cancer Models

This compound has shown promise as a potential chemotherapeutic agent for human gastric cancer.

Key Findings:

Studies have demonstrated that this compound induces growth inhibition and apoptosis in gastric cancer cells. nih.gov This process involves the activation of caspase proteins. nih.gov The anticancer effects of this compound in gastric cancer have been linked to the activation of the JNK and p38 signaling pathways. nih.govspandidos-publications.com The compound has been shown to inhibit the proliferation of SGC7901 and MGC803 gastric cancer cells. nih.gov

Table 5: this compound's Efficacy in Gastric Cancer Models

Cell Line(s) Observed Effects Signaling Pathways Implicated

| MGC803, SGC7901 | Induced growth inhibition, Induced apoptosis. nih.gov | JNK/p38 signaling pathway, Caspase activation. nih.govspandidos-publications.com |

Efficacy in Melanoma Models

In melanoma, this compound has been investigated for its potential to overcome resistance to targeted therapies.

Affected Cell Lines:

A375

A375R (resistant)

A2058

Key Findings:

This compound has been shown to inhibit the STAT3/SOX2 signaling pathway in BRAF-mutant melanoma cells. frontiersin.orgnih.gov This is significant because the feedback activation of this pathway is a mechanism of resistance to MAPK pathway inhibitors (like BRAF and MEK inhibitors). nih.gov By combining this compound with BRAF/MEK inhibitors, researchers observed an enhanced inhibition of proliferation and growth in A375, A375R (a vemurafenib-resistant cell line), and A2058 melanoma cells. nih.govresearchgate.net This combination therapy was effective at both the cellular and animal model levels, suggesting that this compound could be a valuable agent in treating refractory BRAF-mutant melanoma. frontiersin.orgnih.gov

Table 6: this compound's Efficacy in Melanoma Models

Cell Line Observed Effects Signaling Pathways Implicated
A375 Inhibition of proliferation and growth (enhanced with MAPK inhibitors). nih.govresearchgate.net STAT3/SOX2. frontiersin.orgnih.gov
A375R Inhibition of proliferation and growth (enhanced with MAPK inhibitors). nih.gov STAT3/SOX2. frontiersin.orgnih.gov

| A2058 | Inhibition of proliferation and growth (enhanced with MAPK inhibitors). nih.govresearchgate.net | STAT3/SOX2. frontiersin.orgnih.gov |

Antibacterial Research

This compound has demonstrated notable antibacterial properties, particularly against clinically relevant pathogens.

Activity against Helicobacter pylori (in vitro and in vivo models)

Helicobacter pylori is a major pathogen linked to various gastric diseases. asm.org this compound has shown effective antibacterial activity against H. pylori in both laboratory and animal models. asm.orgnih.gov

In vitro studies have established that DHT has strong, time-dependent bactericidal activity against H. pylori, with a low minimum inhibitory concentration (MIC). asm.orgnih.gov Importantly, no resistance development was observed during continuous passaging. asm.orgnih.gov In mouse models of multidrug-resistant H. pylori infection, a dual therapy of DHT and omeprazole (B731) was more effective at killing the bacteria than the standard triple-therapy approach. asm.orgnih.govtmrjournals.com

Role in Biofilm Elimination

A significant aspect of this compound's anti-H. pylori activity is its ability to combat biofilms. Biofilms are communities of bacteria encased in a protective matrix, which makes them notoriously difficult to eradicate. dovepress.comnih.gov DHT has been shown to not only destroy preformed biofilms but also to kill the bacteria residing within them, a crucial factor in preventing recurrent infections. asm.orglunachem.com This action is more efficient than that of the conventional antibiotic metronidazole. asm.orgmdpi.com

Activity against Gram-Positive Bacteria (e.g., Bacillus subtilis, Staphylococcus aureus)

This compound exhibits a broad range of activity against Gram-positive bacteria. tandfonline.comuvic.canih.gov

Bacillus subtilis : Studies have shown that DHT has antibacterial activity against Bacillus subtilis. tandfonline.comuvic.canih.gov The mechanism of action appears to involve the generation of superoxide (B77818) radicals within the bacterial cells. tandfonline.comuvic.caoup.com This is supported by the finding that a recombination-deficient mutant strain of B. subtilis was significantly more sensitive to the compound. tandfonline.comuvic.ca Furthermore, DHT non-selectively inhibited the synthesis of DNA, RNA, and protein in B. subtilis. tandfonline.comuvic.ca

Staphylococcus aureus : this compound has demonstrated antibacterial activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) strains. caringsunshine.comcaringsunshine.comresearchgate.net The proposed mechanism involves the disruption of the bacterial cell wall and membrane. researchgate.net

Table 2: Antibacterial Spectrum of this compound

BacteriaKey FindingsCitations
Helicobacter pylori Effective in vitro and in vivo; effective against multidrug-resistant strains. asm.orgnih.govtmrjournals.com
H. pylori Biofilm Eliminates preformed biofilms and kills encased bacteria. asm.orglunachem.commdpi.com
Bacillus subtilis Generates superoxide radicals; inhibits DNA, RNA, and protein synthesis. tandfonline.comuvic.canih.govoup.com
Staphylococcus aureus Active against sensitive and MRSA strains; disrupts cell wall and membrane. caringsunshine.comcaringsunshine.comresearchgate.net

Anti-inflammatory Research

Preclinical studies have highlighted the anti-inflammatory properties of this compound. caringsunshine.comcaringsunshine.com Research, primarily from in vitro and animal models, indicates that the compound can suppress inflammatory responses. caringsunshine.com

In cell-based assays, DHT has been shown to have anti-inflammatory effects, which could be beneficial in conditions with a significant inflammatory component. caringsunshine.com It has been demonstrated to significantly inhibit the production of nitric oxide and the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β in immune cells stimulated by lipopolysaccharide (LPS). asm.orgresearchgate.net Further research suggests that DHT may exert its anti-inflammatory effects by blocking the dimerization of Toll-like receptor 4 (TLR4), thereby interfering with downstream signaling pathways like NF-κB and MAPK. researchgate.net

Modulation of Inflammatory Responses

This compound has demonstrated notable anti-inflammatory effects across various in vitro and in vivo models. researchgate.netnih.gov Research indicates that DHT can significantly decrease the release of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), in lipopolysaccharide (LPS)-stimulated macrophage cell lines such as RAW264.7 and THP-1, as well as in bone marrow-derived macrophages (BMDMs). researchgate.netnih.gov Furthermore, it has been shown to alter the expression of other inflammatory mediators like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govmdpi.com

The anti-inflammatory actions of DHT are linked to its ability to interfere with key signaling pathways. Studies have shown that DHT can suppress the nuclear factor-κB (NF-κB) pathway by inhibiting the transcription and nuclear translocation of the p65 subunit. researchgate.netmdpi.com It also attenuates the activator protein-1 (AP-1) activity by interfering with the mitogen-activated protein kinase (MAPK) pathway. researchgate.net A key mechanism identified is the ability of DHT to block the dimerization of Toll-like receptor 4 (TLR4), which in turn disrupts the recruitment of myeloid differentiation primary response gene 88 (MyD88) and the subsequent activation of the TLR4-MyD88-NF-κB/MAPK signaling cascade. researchgate.netnih.gov In animal models, DHT has been shown to ameliorate LPS-induced acute kidney injury and sepsis. researchgate.net

Model System Key Findings Signaling Pathways Implicated
LPS-stimulated RAW264.7, THP-1 cells, and BMDMsDecreased release of TNF-α, IL-6, IL-1β; Altered expression of COX-2 and iNOS. researchgate.netnih.govmdpi.comNF-κB, MAPK, TLR4-MyD88. researchgate.netnih.govmdpi.com
In vivo mouse modelsAmeliorated LPS-induced acute kidney injury and sepsis. researchgate.netTLR4-MyD88-NF-κB/MAPK. researchgate.net
Cigarette smoke-induced pneumonia in miceReduced infiltration of neutrophils, lymphocytes, and macrophages; Modulated Th1/Th2 cell balance. mdpi.comSTAT1, STAT3. mdpi.com
H. pylori-infected immune cellsInhibition of nitric oxide production and release of TNF-α, IL-6, IL-12, and IL-1β. asm.orgNot specified.

Specific Modulations of Inflammasome Pathways (e.g., NLRP3)

A significant aspect of this compound's anti-inflammatory activity is its specific inhibition of the NLRP3 inflammasome. nih.govnih.gov The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the maturation and release of potent pro-inflammatory cytokines IL-1β and IL-18. researchgate.net

Studies have demonstrated that DHT specifically blocks both the canonical and non-canonical activation of the NLRP3 inflammasome. nih.govnih.gov This inhibitory effect is selective, as DHT does not affect the activation of other inflammasomes like AIM2 or NLRC4. nih.govnih.gov Further investigation into the mechanism revealed that DHT suppresses the oligomerization of the adaptor protein ASC, which is a critical step in the assembly of the NLRP3 inflammasome. nih.govfrontiersin.org Notably, DHT's inhibitory action does not involve altering upstream events such as potassium efflux, calcium flux, or the production of mitochondrial reactive oxygen species (ROS). nih.govfrontiersin.org In animal models of sepsis, DHT has shown a therapeutic effect, highlighting its potential in managing NLRP3-mediated diseases. nih.govnih.gov

Inflammasome Pathway Effect of this compound Mechanism of Action
NLRP3 (canonical and non-canonical)Specific inhibition of activation. nih.govnih.govSuppresses ASC oligomerization. nih.govfrontiersin.org
AIM2No effect on activation. nih.govnih.govNot applicable.
NLRC4No effect on activation. nih.govnih.govNot applicable.

Cardiovascular Protective Research

This compound has been extensively studied for its potential protective effects on the cardiovascular system. asm.orgtandfonline.commedchemexpress.com These investigations have revealed a range of beneficial activities, from general cardioprotection to specific anti-atherosclerotic mechanisms.

General Cardioprotective Effects

Research indicates that this compound exhibits broad cardioprotective properties. asm.orgtandfonline.com It has been reported to improve cardiac function and reduce infarct size in models of myocardial ischemia-reperfusion injury. medchemexpress.com The compound is a component of Salvia miltiorrhiza, a traditional medicine widely used for treating various cardiovascular diseases such as coronary heart disease and myocardial infarction. tandfonline.com The cardiovascular benefits of DHT are attributed to its anti-inflammatory and antioxidant activities. ontosight.aicaringsunshine.com

Anti-Atherosclerotic Mechanisms

A key area of cardiovascular research for this compound is its anti-atherosclerotic potential. tandfonline.comnih.gov Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in the arteries. tandfonline.com Studies have shown that DHT can attenuate the formation of atherosclerotic plaques in apolipoprotein E-deficient (ApoE-/-) mice, a common animal model for atherosclerosis. medchemexpress.comnih.gov

The anti-atherosclerotic effects of DHT are multifactorial. It has been shown to improve the serum lipid profile by decreasing levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C). nih.gov Mechanistically, DHT has been found to inhibit the expression of lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1) in endothelial cells. nih.govchemfaces.com This inhibition is mediated through the NOX4/NF-κB signaling pathway. nih.govresearchgate.net By downregulating LOX-1, DHT reduces the endocytosis of oxidized LDL (ox-LDL) and subsequent monocyte adhesion, which are critical events in the development of atherosclerotic plaques. nih.gov Furthermore, DHT has been shown to increase the expression of the low-density lipoprotein receptor (LDLR) in liver cells, which promotes the clearance of LDL-C from the circulation. tandfonline.com This is achieved by both stabilizing LDLR mRNA and inhibiting the expression of proprotein convertase subtilisin/kexin type 9 (PCSK9), a protein that promotes LDLR degradation. tandfonline.com

Model System Key Findings Molecular Mechanisms
ApoE-/- miceAttenuated atherosclerotic plaque formation; Improved serum lipid profile (↓TC, ↓TG, ↓LDL-C). medchemexpress.comnih.govInhibition of LOX-1, NOX4, and NF-κB expression in the aorta. nih.govchemfaces.com
Human Umbilical Vein Endothelial Cells (HUVECs)Decreased LOX-1 and NOX4 expression; Reduced ox-LDL endocytosis and monocyte adhesion. nih.govtargetmol.comInhibition of the NOX4/NF-κB signaling pathway. nih.govfrontiersin.org
HepG2 cellsIncreased LDLR expression and LDL uptake. tandfonline.comActivation of EGFR/ERK1/2 signaling pathway; Inhibition of PCSK9 expression via HNF1A and FOXO3. tandfonline.com

Neuroprotective Research

In addition to its anti-inflammatory and cardiovascular effects, this compound has emerged as a compound of interest in the field of neuroprotection, particularly in the context of Alzheimer's disease. nih.govmdpi.comtandfonline.com

Anti-Alzheimer's Disease Effects

Alzheimer's disease is a progressive neurodegenerative disorder with complex pathology, including the accumulation of amyloid-beta (Aβ) plaques and neuroinflammation. frontiersin.orgtandfonline.com this compound has been shown to possess multiple properties that could be beneficial in combating this disease. mdpi.comasm.orgtandfonline.com

Preclinical studies suggest that DHT may exert its neuroprotective effects through several mechanisms. It has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, which is crucial for memory and cognitive function. nih.govamazonaws.com By inhibiting AChE, DHT could potentially enhance cholinergic signaling in the brain. tandfonline.com Furthermore, its anti-inflammatory properties are highly relevant to Alzheimer's disease, as neuroinflammation is a key component of its pathogenesis. tandfonline.comnih.gov Molecular docking studies have also suggested that DHT has a strong potential to interact with and inhibit β-secretase (BACE1), an enzyme involved in the production of Aβ peptides. biorxiv.org

Proposed Mechanism Supporting Evidence
Acetylcholinesterase (AChE) InhibitionIdentified as a potential target for DHT; Binds to the P-site of AChE. nih.govamazonaws.com
Anti-inflammatory EffectsReduces pro-inflammatory cytokines, relevant to neuroinflammation in AD. tandfonline.comtandfonline.comnih.gov
β-Secretase (BACE1) InhibitionMolecular docking studies suggest strong interaction potential. biorxiv.org

Other Investigated Pharmacological Activities

Anti-angiogenic Effects

This compound I (DHTS), a compound derived from Salvia miltiorrhiza, has demonstrated notable anti-angiogenic properties in preclinical studies. nih.gov Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and in pathological conditions such as tumor growth. nih.gov

In vitro studies using human umbilical vein endothelial cells (HUVECs) have shown that DHTS can induce cytotoxicity with an IC50 value of approximately 1.28 µg/ml. nih.gov Furthermore, at non-toxic concentrations, DHTS dose-dependently inhibits key processes in angiogenesis, including endothelial cell migration, invasion, and the formation of tube-like structures. nih.gov These effects were observed using wound healing, transwell invasion, and Matrigel tube formation assays, respectively. nih.gov

The anti-angiogenic activity of DHTS has also been confirmed in vivo. In the chick embryo chorioallantoic membrane (CAM) assay, a widely used model for studying angiogenesis, DHTS significantly inhibited the formation of new microvessels. nih.gov Specifically, it induced a 61.1% inhibitory rate of microvessel density. nih.gov

Further research has elucidated some of the molecular mechanisms underlying these effects. DHTS has been shown to significantly inhibit the expression of vascular endothelial cell growth factor receptor 2 (VEGFR2) and matrix metalloproteinase 9 (MMP-9), both of which are crucial for angiogenic processes. nih.gov The compound's ability to suppress endothelial cell proliferation, migration, invasion, and tube formation underscores its potential as a novel anti-angiogenic agent. nih.gov Studies have also highlighted its efficacy in inhibiting hemangiomas, benign vascular neoplasms, through these anti-angiogenic and pro-apoptotic mechanisms. nih.govfrontiersin.org

Table 1: Investigated Anti-angiogenic Effects of this compound I

Activity Model System Key Findings Reference
Cytotoxicity Human Umbilical Vein Endothelial Cells (HUVECs) IC50 value of ~1.28 µg/ml nih.gov
Inhibition of Migration Human Umbilical Vein Endothelial Cells (HUVECs) Dose-dependent suppression nih.gov
Inhibition of Invasion Human Umbilical Vein Endothelial Cells (HUVECs) Dose-dependent suppression nih.gov
Inhibition of Tube Formation Human Umbilical Vein Endothelial Cells (HUVECs) Dose-dependent suppression nih.gov
In vivo Anti-angiogenesis Chick Embryo Chorioallantoic Membrane (CAM) Assay 61.1% inhibition of microvessel density nih.gov
Inhibition of Protein Expression Hemangioma Endothelial (EOMA) Cells Reduced expression of VEGFR2 and MMP-9 nih.gov

Preservation of Blood-Retinal Barrier Integrity

This compound has been identified as a potential therapeutic agent for preserving the integrity of the blood-retinal barrier (BRB), a critical structure for maintaining retinal homeostasis. mdpi.com Breakdown of the BRB is a key event in the pathogenesis of diabetic retinopathy, a leading cause of vision loss. mdpi.comnih.gov

High glucose levels, a hallmark of diabetes, can trigger the activation of the P2X7 receptor (P2X7R), leading to BRB dysfunction, inflammation, and oxidative stress. mdpi.comnih.govunict.it Research using an in vitro model of the human BRB has demonstrated that exposure to high glucose and a P2X7R agonist leads to increased barrier permeability, as measured by a decrease in trans-endothelial electrical resistance (TEER). mdpi.comresearchgate.net This is accompanied by a reduction in the levels of crucial junction proteins such as zonula occludens-1 (ZO-1) and VE-cadherin, and decreased mRNA expression of connexin-43. mdpi.comresearchgate.net

Treatment with this compound was found to counteract these detrimental effects, preserving the integrity of the BRB. mdpi.com The compound was shown to inhibit the P2X7R, thereby preventing the high glucose-induced breakdown of the barrier. mdpi.comnih.gov Furthermore, DHTS treatment mitigated the increased expression of pro-inflammatory mediators like TLR-4, IL-1β, IL-6, TNF-α, and IL-8, as well as other molecular markers including P2X7R itself, VEGF-A, and ICAM-1. mdpi.comresearchgate.net The protective effects of this compound were comparable to those of a known P2X7R antagonist. nih.gov

Table 2: Effects of this compound on Blood-Retinal Barrier Components under High Glucose Conditions

Parameter Effect of High Glucose/P2X7R Agonist Effect of this compound Treatment Reference
Barrier Permeability (TEER) Increased Preserved mdpi.comresearchgate.net
ZO-1 Protein Levels Reduced Preserved mdpi.comresearchgate.net
VE-cadherin Protein Levels Reduced Preserved mdpi.comresearchgate.net
Connexin-43 mRNA Expression Reduced Preserved mdpi.comresearchgate.net
Pro-inflammatory Mediators Increased Mitigated mdpi.comresearchgate.net
P2X7R, VEGF-A, ICAM-1 Expression Increased Mitigated mdpi.comresearchgate.net

Antioxidant Activity and Reactive Oxygen Species (ROS) Modulation

This compound exhibits significant antioxidant properties and modulates the levels of reactive oxygen species (ROS). ROS are chemically reactive molecules containing oxygen that, at high levels, can lead to oxidative stress and cellular damage. mdpi.com However, at lower concentrations, they also function as important signaling molecules. nih.gov

In the context of preserving the blood-retinal barrier, this compound treatment was shown to counteract the enhanced production of ROS induced by high glucose and P2X7R activation. mdpi.comresearchgate.net This suggests that its protective effects on the BRB are, at least in part, mediated through its antioxidant activity.

Studies on human epidermal melanocytes have further elucidated the antioxidant mechanisms of this compound. nih.gov In these cells, ultraviolet A (UVA) irradiation leads to increased melanogenesis. This compound was found to diminish this effect by activating the Nrf2-antioxidant response element signaling pathway. nih.gov This activation enhanced the antioxidant defenses of the cells, as evidenced by changes in ROS levels, glutathione (B108866) (GSH) content, and the activity and expression of antioxidant enzymes like catalase (CAT), heme oxygenase-1 (HO-1), and superoxide dismutase (SOD). nih.gov The anti-melanogenesis effects of this compound were abolished when Nrf2 was knocked down, confirming the crucial role of this pathway in its antioxidant activity. nih.gov

Additionally, this compound has been reported to induce caspase and ROS-dependent apoptosis and autophagy in certain cancer cells. chemfaces.com In some contexts, it can activate ROS-mediated phosphorylation of signaling proteins like p38 MAPK. nih.gov This highlights the dual role of ROS modulation by this compound, which can be either protective or pro-apoptotic depending on the cellular context.

Table 3: Antioxidant and ROS-Modulating Activities of this compound

Activity Model System Key Findings Reference
Reduction of ROS Production In vitro human Blood-Retinal Barrier model Counteracted high glucose-induced ROS production mdpi.comresearchgate.net
Activation of Nrf2 Signaling Human Epidermal Melanocytes Enhanced antioxidant defenses; diminished UVA-induced melanogenesis nih.gov
Modulation of Antioxidant Enzymes Human Epidermal Melanocytes Modulated CAT, HO-1, and SOD activity and expression nih.gov
Induction of ROS-dependent Apoptosis Cancer Cells Induces caspase and ROS-dependent apoptosis chemfaces.com
Activation of ROS-mediated Signaling HepG2 Cells Activated ROS-mediated phosphorylation of p38 MAPK nih.gov

Inhibition of Intracellular Trafficking of Viral Glycoproteins

This compound I has been investigated for its potential antiviral activity, specifically its ability to inhibit the intracellular trafficking of viral glycoproteins. nih.govkoreascience.krnih.gov Viral glycoproteins are crucial for the entry of enveloped viruses into host cells and for the formation of syncytia, which are large multinucleated cells formed by the fusion of virus-infected cells. nih.gov

In studies using Newcastle disease virus (NDV)-infected baby hamster kidney (BHK) cells, both this compound I (DTN) and the related compound cryptotanshinone (B1669641) (CTN) were found to effectively inhibit syncytium formation. nih.govnih.gov This inhibition is attributed to the ability of these compounds to block the transport of viral G-proteins to the cell surface, leading to their accumulation within the cell. nih.govnih.gov

Further investigation suggests that DTN and CTN act as glycoprotein (B1211001) trafficking inhibitors, likely functioning at the level of the Golgi apparatus. nih.govnih.govjmb.or.kr They are thought to suppress intracellular glycosylation, a critical step in the processing and transport of glycoproteins. nih.govnih.gov Immunofluorescence microscopy has shown that the intracellular accumulation of vesicular stomatitis virus (VSV) G glycoprotein in cells treated with DTN and CTN occurs at a different site compared to cells treated with other known trafficking inhibitors like Brefeldin A and monensin. nih.govjmb.or.kr This suggests a potentially novel mechanism of action for this compound in the glycoprotein trafficking pathway. nih.govjmb.or.kr By interfering with the proper localization of viral glycoproteins, this compound can reduce viral infectivity. nih.gov

Table 4: Effects of this compound I on Viral Glycoprotein Trafficking

Activity Model System Key Findings Reference
Inhibition of Syncytium Formation Newcastle Disease Virus-infected Baby Hamster Kidney (BHK) cells Effectively inhibited syncytium formation nih.govnih.gov
Inhibition of Viral G-protein Transport Newcastle Disease Virus-infected Baby Hamster Kidney (BHK) cells Inhibited transport to the cell surface, causing intracellular accumulation nih.govnih.gov
Site of Action Vesicular Stomatitis Virus G glycoprotein trafficking Appears to function at the Golgi apparatus with a novel site of action nih.govjmb.or.kr
Mechanism of Action General Suppresses intracellular glycosylation, acting as a glycoprotein trafficking inhibitor nih.govnih.govjmb.or.kr

Biosynthesis and Production Methodologies

Elucidation of Biosynthetic Pathways

The biosynthesis of tanshinones, including dihydrotanshinone, is a classic example of terpenoid synthesis in plants, originating from universal five-carbon precursors. tandfonline.comresearchgate.net These precursors are generated through two distinct, yet interconnected, pathways located in different cellular compartments. plos.orgresearchgate.net

The fundamental precursors for all terpenoids, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are synthesized in plants via two major pathways: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. researchgate.netplos.orgwikipedia.org The MVA pathway is active in the cytosol, while the MEP pathway operates within the plastids. researchgate.netplos.orgbiorxiv.org

Diterpenoids like the tanshinones are primarily derived from the MEP pathway. tandfonline.complos.orgplos.org This pathway begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate and involves key enzymes such as 1-deoxy-D-xylulose 5-phosphate synthase (DXS) and 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR). plos.org While the MEP pathway is the main contributor, some research suggests a degree of cross-talk between the MVA and MEP pathways, where intermediates might be exchanged between the cytosol and plastids. tandfonline.complos.org However, studies using specific inhibitors have confirmed that the MEP pathway plays the major role in the biosynthesis of tanshinones, whereas the MVA pathway is more critical for cell growth and the synthesis of other types of compounds like sterols. plos.org The IPP and DMAPP generated are then condensed to form geranylgeranyl diphosphate (GGPP), the universal C20 precursor for all diterpenoids. researchgate.netmdpi.comnih.gov

Following the synthesis of the GGPP precursor, a series of specialized enzymes, including synthases and oxidases, catalyze the formation and modification of the abietane-type diterpene skeleton characteristic of this compound.

The conversion of the linear GGPP molecule into the cyclic core of tanshinones is a critical two-step process catalyzed by a pair of diterpenoid synthases (diTPSs). frontiersin.org In Salvia miltiorrhiza, these key enzymes are copalyl diphosphate synthase (SmCPS) and kaurene synthase-like (SmKSL). plos.orgnih.govnih.gov

SmCPS (copalyl diphosphate synthase): This Class II diTPS initiates the cyclization of GGPP to form (+)-copalyl diphosphate (CPP). plos.orgfrontiersin.org

SmKSL (kaurene synthase-like): This Class I diTPS then utilizes CPP as its substrate to produce miltiradiene (B1257523), which is the foundational hydrocarbon skeleton of the abietane-type tanshinones. plos.orgnih.govnih.gov

The coordinated action of these two enzymes is essential for creating the specific tricyclic ring system from which all tanshinones are derived. nih.gov

Table 1: Key Diterpenoid Synthases in Tanshinone Biosynthesis

Enzyme NameAbbreviationFunctionSubstrateProduct
Copalyl Diphosphate SynthaseSmCPSCatalyzes the initial cyclization of GGPP. plos.orgfrontiersin.orgGGPP(+)-Copalyl Diphosphate (CPP)
Kaurene Synthase-LikeSmKSLCatalyzes the second cyclization to form the core skeleton. plos.orgnih.gov(+)-Copalyl Diphosphate (CPP)Miltiradiene

After the formation of the miltiradiene skeleton, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (CYP450s). plos.orgnih.gov These enzymes are crucial for introducing the oxygen-containing functional groups that define the various tanshinone structures. plos.org The most prominent and well-characterized of these is CYP76AH1. researchgate.netuniprot.org

CYP76AH1 has been identified as a key enzyme that catalyzes a multi-electron oxidation cascade, converting miltiradiene into the important intermediate, ferruginol (B158077). mdpi.complos.orguniprot.org This step is a critical gateway for the downstream biosynthesis of various tanshinones. researchgate.net Further hydroxylations and modifications are performed by other CYP450s, such as CYP76AH3 and CYP76AK1, which act on ferruginol and its derivatives to produce a wider array of intermediates. tandfonline.comnih.govscispace.com For instance, SmCYP76AH3 can catalyze the hydroxylation of ferruginol to produce sugiol. preprints.orgpreprints.org

Table 2: Key Cytochrome P450 Enzymes in Tanshinone Biosynthesis

Enzyme NameAbbreviationFunctionSubstrateProduct(s)
CYP76AH1SmCYP76AH1Catalyzes the oxidation of miltiradiene to form ferruginol. mdpi.comresearchgate.netuniprot.orgMiltiradieneFerruginol
CYP76AH3SmCYP76AH3Catalyzes hydroxylation and carbonylation of ferruginol. preprints.orgpreprints.orgFerruginol11-hydroxy ferruginol, Sugiol, 11-hydroxy sugiol
CYP76AK1SmCYP76AK1Performs specific C20 hydroxylation on intermediates. tandfonline.compreprints.orgpreprints.orgIntermediatesHydroxylated intermediates

The later steps in the biosynthesis of this compound and other tanshinones involve a series of further modifications including dehydrogenation, reduction, and demethylation reactions. mdpi.com Transcriptome analyses have identified numerous differentially expressed unigenes predicted to encode dehydrogenases and reductases that are likely involved in these transformations. plos.orgnih.gov These enzymes are responsible for the final tailoring of the molecules, leading to the diverse array of tanshinones found in the plant. While their general involvement is accepted, the specific dehydrogenases and demethylases responsible for each precise conversion in the pathway to this compound are still an active area of investigation. mdpi.com

The biosynthetic pathway from miltiradiene to the final tanshinone products proceeds through several key intermediate compounds. preprints.orgpreprints.org The identification of these intermediates has been crucial for mapping the enzymatic steps. Following the CYP450-mediated conversion of miltiradiene to ferruginol , the pathway continues through a network of reactions. scispace.com

Sugiol is formed from the further oxidation of ferruginol. preprints.org Subsequent steps lead to the formation of key o-quinone type intermediates such as miltirone . preprints.orgpreprints.org From miltirone, the pathway can lead to cryptotanshinone (B1669641) , another major tanshinone that is structurally very similar to this compound I. preprints.orgpreprints.orgresearchgate.net this compound I is understood to be a downstream product within this complex metabolic grid. preprints.orgpreprints.org

Table 3: Key Biosynthetic Intermediates Leading to Tanshinones

IntermediateDescription
MiltiradieneThe foundational abietane (B96969) diterpene skeleton formed by SmCPS and SmKSL. nih.gov
FerruginolAn aromatic intermediate formed by the oxidation of miltiradiene by CYP76AH1. mdpi.comscispace.com
SugiolAn intermediate formed by the further oxidation of ferruginol. preprints.orgpreprints.org
MiltironeA key downstream intermediate with a characteristic quinone structure. preprints.orgpreprints.org
CryptotanshinoneA major tanshinone and a direct precursor or close relative to this compound. preprints.orgpreprints.org

Enzymatic Steps and Key Enzymes Involved

Regulatory Mechanisms of Biosynthesis

The biosynthesis of this compound, along with other tanshinones in Salvia miltiorrhiza, is a complex process governed by a sophisticated network of regulatory mechanisms. These include the influential roles of transcription factors and microRNAs, as well as the impact of external elicitors, which can modulate the production of these valuable secondary metabolites.

Role of Transcription Factors (e.g., SmMYB family)

Transcription factors (TFs) are crucial regulators of gene expression in the biosynthetic pathways of secondary metabolites. In S. miltiorrhiza, several TF families, particularly the MYB family, play significant roles in controlling the accumulation of tanshinones.

The R2R3-MYB subfamily is one of the largest and most important groups of TFs in plants. nih.gov In S. miltiorrhiza, over 110 R2R3-MYBs have been identified. oup.com Research has shown that specific members of the SmMYB family can activate genes essential for tanshinone biosynthesis. For instance, SmMYB97 has been found to promote the biosynthesis of both phenolic acids and tanshinones by binding to the promoter regions of key enzyme genes like SmCPS1 and SmKSL1. acs.org Similarly, SmMYB36 acts as a positive regulator for tanshinone biosynthesis, up-regulating genes such as SmDXS2, SmGGPPS1, and SmCPS1. nih.gov Other SmMYB proteins, including SmMYB6 and SmMYB112, also participate in this regulatory network by activating the expression of SmCPS1 and SmKSL1, which are cornerstone enzymes in the tanshinone pathway. oup.comnih.gov

Beyond the MYB family, other transcription factors also contribute to the regulation of this compound production. Members of the bHLH, WRKY, and GRAS families have been identified as key players. For example, SmbHLH85 facilitates tanshinone biosynthesis by directly upregulating SmDXS2 and SmCPS1. oup.com Conversely, some TFs act as repressors; SmWRKY32, for instance, negatively regulates tanshinone synthesis. oup.com Additionally, SmGRAS proteins can influence the metabolic flux, promoting tanshinone biosynthesis while inhibiting the production of gibberellins, which share the same precursor, GGPP. frontiersin.org These transcription factors often work in concert, forming complex regulatory modules that fine-tune the production of this compound and other related compounds. nih.govoup.com

Transcription FactorFamilyRole in Tanshinone BiosynthesisTarget Genes
SmMYB36 MYBPositive RegulatorSmDXS2, SmGGPPS1, SmCPS1
SmMYB97 MYBPositive RegulatorSmCPS1, SmKSL1
SmMYB6 MYBPositive RegulatorSmCPS1, SmKSL1
SmMYB112 MYBPositive RegulatorSmCPS1, SmKSL1
SmbHLH85 bHLHPositive RegulatorSmDXS2, SmCPS1
SmWRKY32 WRKYRepressor-
SmGRAS1/2 GRASPositive RegulatorCYP76AH1

Influence of MicroRNAs (e.g., Smi-miR858a)

MicroRNAs (miRNAs) are small, non-coding RNA molecules that play a pivotal role in the post-transcriptional regulation of gene expression. maxapress.comnobelprize.orgmdpi.com They typically function by binding to complementary messenger RNA (mRNA) transcripts, leading to their degradation or the inhibition of protein synthesis. maxapress.comnobelprize.org In S. miltiorrhiza, miRNAs are emerging as critical regulators of secondary metabolite biosynthesis, including that of this compound.

A key example is the Smi-miR858a-SmMYB regulatory module. oup.comnih.gov Research has demonstrated that Smi-miR858a directly targets and cleaves the transcripts of several SmMYB transcription factors, namely SmMYB6, SmMYB97, SmMYB111, and SmMYB112. oup.comnih.gov As described in the previous section, these specific SmMYB proteins are positive regulators of tanshinone biosynthesis. By downregulating these transcription factors, Smi-miR858a effectively acts as a negative regulator of the pathway. oup.com Overexpression of Smi-miR858a in S. miltiorrhiza plants has been shown to cause a significant reduction in the accumulation of tanshinones and phenolic acids. oup.comnih.gov

Impact of Elicitors on Production

Elicitors are compounds that trigger defense and stress responses in plants, often leading to an enhanced production of secondary metabolites. The application of both biotic (derived from living organisms) and abiotic (non-living) elicitors is a common strategy to boost the yield of tanshinones, including this compound, in S. miltiorrhiza cultures.

Various elicitors have been tested for their effectiveness. Abiotic elicitors such as heavy metal ions, including silver nitrate (B79036) (Ag+) and cadmium chloride (Cd2+), have shown a strong stimulating effect. publisherspanel.com For example, treatments with Ag+ and Cd2+ at concentrations of 25 μM significantly increased total tanshinone content. publisherspanel.comresearchgate.net Plant signaling molecules are also potent elicitors. Methyl jasmonate (MJ) is particularly effective, and its application has been shown to enhance the accumulation of various tanshinones. d-nb.infomdpi.com

Among biotic elicitors, yeast extract (YE), a polysaccharide-rich preparation from yeast cell walls, is widely used and has been found to be highly effective. publisherspanel.comresearchgate.net A study showed that YE at 100 mg/L increased total tanshinone production by about 11.5-fold compared to control cultures. publisherspanel.com

The effects of elicitors can be amplified when used in combination. mdpi.comnih.gov For instance, combined treatments of YE + Ag+, Ag+ + MJ, and YE + Ag+ + MJ have resulted in a significant enhancement of this compound I and cryptotanshinone accumulation in hairy root cultures. mdpi.comnih.gov These combinations often have a synergistic effect, leading to higher yields than when any single elicitor is used alone. mdpi.comtandfonline.com This elicitor-induced accumulation is considered a stress response, often accompanied by a temporary decrease in biomass growth. publisherspanel.comresearchgate.net

Elicitor TypeElicitorTypical ConcentrationEffect on Tanshinone Production
Abiotic Silver Nitrate (Ag+)25-30 µMStrong stimulation, especially for cryptotanshinone. publisherspanel.comresearchgate.netnih.gov
Abiotic Cadmium Chloride (Cd2+)25 µMStrong stimulation of total tanshinones. publisherspanel.comresearchgate.net
Abiotic Methyl Jasmonate (MJ)100 µMSignificant increase in total tanshinones. d-nb.infomdpi.com
Biotic Yeast Extract (YE)100 mg/LSignificant increase in total tanshinones. publisherspanel.comd-nb.info
Combined YE + Ag+ + MJVariousSynergistic enhancement of this compound I and cryptotanshinone. mdpi.comnih.gov

Biotechnological Approaches for Production Enhancement

Given the low yield of this compound from natural plant sources, significant research has focused on biotechnological methods to enhance its production. These approaches, including metabolic engineering and advanced plant culture systems, offer promising alternatives for a stable and high-yield supply.

Metabolic Engineering Strategies

Metabolic engineering involves the targeted modification of an organism's genetic and regulatory processes to increase the production of a desired substance. In the context of this compound, this "push-pull" strategy focuses on overexpressing genes that encode rate-limiting enzymes in the tanshinone biosynthetic pathway. nih.gov

The biosynthesis of tanshinones involves both the mevalonate (MVA) and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways, which provide the universal diterpene precursor, geranylgeranyl diphosphate (GGPP). mdpi.com Several key enzymes have been targeted for overexpression. These include:

HMGR (3-hydroxy-3-methylglutaryl-CoA reductase): A rate-limiting enzyme in the MVA pathway. nih.govresearchgate.net

DXS (1-deoxy-D-xylulose-5-phosphate synthase): A key enzyme in the MEP pathway. nih.govresearchgate.net

GGPPS (Geranylgeranyl diphosphate synthase): Catalyzes the formation of GGPP, the direct precursor for tanshinones. nih.govresearchgate.net

MDS (2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase): An enzyme involved in the MEP pathway. d-nb.info

Studies have shown that overexpressing these genes, either individually or in combination, in S. miltiorrhiza hairy roots can significantly boost tanshinone yields. For example, the co-expression of SmHMGR and SmGGPPS resulted in a 4.74-fold increase in total tanshinones compared to control cultures. nih.govresearchgate.net Overexpression of SmMDS has also been shown to significantly increase tanshinone content. d-nb.info Furthermore, combining metabolic engineering with elicitor treatment can lead to even greater enhancements in production, demonstrating a powerful synergistic strategy. d-nb.infonih.gov

Plant Tissue Culture and Hairy Root Cultures

Plant tissue culture provides a controlled environment for the production of secondary metabolites, independent of geographical and climatic constraints. researchgate.net For this compound production, cell suspension cultures and, more effectively, differentiated cultures like hairy root cultures of S. miltiorrhiza are widely used. researchgate.net

Hairy root cultures, induced by infection with the soil bacterium Agrobacterium rhizogenes, are particularly advantageous. d-nb.infoscienceopen.com They are known for their genetic and biosynthetic stability, rapid growth rate, and capacity to produce secondary metabolites at levels comparable to or even exceeding those of the parent plant's roots. d-nb.inforesearchgate.net These cultures are an excellent platform for studying biosynthetic pathways and for large-scale production in bioreactors. publisherspanel.comd-nb.info

This compound I is one of the major tanshinones that accumulate in S. miltiorrhiza hairy roots. mdpi.comscienceopen.com The productivity of these cultures can be significantly improved through the application of the strategies mentioned above: elicitation and metabolic engineering. For example, treating transgenic hairy root lines that overexpress biosynthetic genes with elicitors like methyl jasmonate (MJ) has led to this compound I content reaching 1.3 mg/g dry weight. d-nb.infonih.gov This integrated approach, combining the stable and prolific nature of hairy root cultures with targeted genetic and external stimulation, represents the most effective biotechnological strategy for enhancing this compound production to date. d-nb.infooup.com

Structure Activity Relationship Sar Studies and Analogue Development

Correlating Structural Motifs with Biological Activities

The biological activity of dihydrotanshinone I and its related tanshinones is intricately linked to specific structural features. The fundamental framework of these compounds is an abietane (B96969) diterpene. researchgate.net Structure-activity relationship (SAR) studies have revealed that modifications to different parts of the tanshinone molecule can significantly influence their cytotoxic and other biological effects.

The aromatic A-ring and the furan (B31954) or dihydrofuran D-ring are critical determinants of activity. researchgate.net Studies comparing this compound I with other tanshinones like tanshinone I, tanshinone IIA, and cryptotanshinone (B1669641) have consistently shown this compound I to be the most potent in inducing growth inhibition and apoptosis in various cancer cell lines, including hematological malignancies and lung cancer. nih.govmdpi.com This suggests that the structure of the aromatic A-ring enhances cytotoxicity. nih.govresearchgate.net Specifically, the presence of a dihydrofuran ring in this compound I is crucial for high-affinity binding to certain biological targets, such as acetylcholinesterase, when compared to the furan ring of tanshinone I and tanshinone IIA. nih.gov

Furthermore, the o-quinone moiety within the structure is considered a key requirement for the cytotoxic activity of tanshinones. worldscientific.com It is hypothesized that this feature, along with the furan ring, can generate reactive oxygen species that lead to DNA damage. worldscientific.com The introduction of hydrophilic substitutions, such as hydroxyl groups, in the A-ring can also lead to higher antitumor activity, possibly by providing additional electrophilic interactions. worldscientific.com Research indicates that an increase in the delocalization of the A and B rings could enhance cytotoxicity, while a non-planar and small-sized D-ring region may also contribute to improved anti-cancer activity. researchgate.net

Research on Analogues and Derivatives with Modified Potency or Specificity

The promising biological profile of this compound I has spurred the synthesis and evaluation of a wide array of its analogues and derivatives. The primary goals of these modifications are to improve potency, enhance water solubility and bioavailability, and increase target specificity. nih.govplos.org

Numerous derivatives have been developed by modifying various positions on the tanshinone scaffold. researchgate.netmdpi.com For instance, modifications at the C-17 position have been shown to significantly improve the anticancer efficacy and water solubility of tanshinone I, a closely related compound. nih.gov Synthetic derivatives of tanshinones have demonstrated enhanced inhibitory activity against enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO). mdpi.com Specifically, analogs with fluorine, chlorine, or acetoxyl groups at the C-17 methyl position, combined with a 3-keto group, exhibited very low IC₅₀ values. mdpi.com

In the context of developing novel inhibitors for specific protein targets, this compound I itself has served as a structural template. For example, inspired by the structure of this compound I, a series of ortho-quinones (tanshinone mimics) were designed and synthesized to inhibit the RNA-binding protein HuR. acs.org Some of these mimics proved to be more effective than the parent compound, demonstrating nanomolar efficacy in disrupting HuR's function. acs.org

Additionally, structural modifications have been explored to create derivatives with improved properties for treating conditions other than cancer. For example, derivatives of the related tanshinone IIA have been synthesized and shown to possess endothelial protective effects, suggesting potential applications in cardiovascular diseases. nih.gov These efforts highlight the versatility of the tanshinone scaffold as a platform for developing new therapeutic agents with tailored activities. plos.orgresearchgate.net

Below is an interactive table summarizing the cytotoxic activities of this compound I and related compounds against various cancer cell lines.

Advanced Analytical Methodologies in Dihydrotanshinone Research

Chromatographic Techniques for Quantification and Isolation

Chromatography is the cornerstone for the separation and quantification of Dihydrotanshinone from the complex chemical matrix of Salvia miltiorrhiza and various biological samples.

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a robust and widely used method for the quantification and quality control of this compound. This technique separates compounds based on their differential partitioning between a stationary phase (typically a C18 column) and a liquid mobile phase. The separated compounds are then detected by their absorbance of UV light at a specific wavelength.

In the analysis of tanshinones, including this compound, detection is often performed at a wavelength of 254 nm. nih.govnih.govresearchgate.net The mobile phase is typically a mixture of organic solvents like methanol (B129727) or acetonitrile and water, sometimes with modifiers like acetic acid to improve peak shape and resolution. nih.govresearchgate.netasianpubs.org For instance, one method successfully separated this compound I, cryptotanshinone (B1669641), tanshinone I, and tanshinone IIA using a Zorbax Extend C18 column with a gradient mixture of deionized water and acetonitrile. researchgate.net Another established method used an isocratic mobile phase of methanol, tetrahydrofuran, water, and glacial acetic acid for the simultaneous determination of multiple tanshinones. nih.gov The simplicity, reliability, and cost-effectiveness of HPLC-UV make it a staple in the routine analysis of herbal preparations. lew.roscispace.comnih.gov

Table 1: Examples of HPLC-UV Methods for Tanshinone Analysis
Compound(s)ColumnMobile PhaseDetection WavelengthReference
Cryptotanshinone, Tanshinone I, Tanshinone IIADiamonsil C18 (150 mm x 4.6 mm, 5 µm)Methanol:Tetrahydrofuran:Water:Glacial Acetic Acid (20:35:44:1, v/v/v/v)254 nm nih.gov
Tanshinone I, Tanshinone IIA, CryptotanshinoneC18 (4.6 × 150 mm, 5 µm)Methanol:Water (78:22, v/v, containing 0.5 % acetic acid)254 nm asianpubs.org
This compound I, Cryptotanshinone, Tanshinone I, Tanshinone IIAZorbax Extend C18 (250 x 4.6mm, 5µm)Gradient of deionized water and acetonitrileNot Specified researchgate.net

For higher sensitivity and specificity, particularly in complex biological matrices like plasma, Liquid Chromatography is coupled with Mass Spectrometry (LC-MS) or Tandem Mass Spectrometry (LC-MS/MS). researchgate.net This hyphenated technique combines the separation power of LC with the mass-analyzing capability of MS, allowing for precise identification and quantification based on the mass-to-charge ratio of the compound and its fragments.

LC-MS/MS methods have been developed for the simultaneous determination of this compound I and other tanshinones in rat plasma. nih.govresearchgate.net These methods often use an electrospray ionization (ESI) source and operate in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.govresearchgate.netnih.gov For example, a rapid and sensitive LC-MS/MS method was able to quantify this compound I in rat plasma with a lower limit of quantification (LLOQ) of 0.25 ng/mL from just 100 µL of plasma. nih.govresearchgate.net The development of these methods is crucial for pharmacokinetic studies, which track the absorption, distribution, metabolism, and excretion of the compound in vivo. mdpi.com

Table 2: LC-MS/MS Methods for this compound Quantification
AnalytesMatrixIonization ModeDetection ModeLinear Range (ng/mL)LLOQ (ng/mL)Reference
Tanshinone I, this compound I, Tanshinone IIA, CryptotanshinoneRat PlasmaESISRM0.25-800.25 nih.govresearchgate.net
Seven bioactive constituents including this compound IRat PlasmaESI (Positive/Negative)MRM0.5-300Not Specified mdpi.com
Seven components including this compound ITransport Samples (HBSS)ESI (Positive/Negative)MRM0.1-8Not Specified nih.gov

Ultra-Performance Liquid Chromatography (UPLC), which utilizes smaller particle size columns (typically <2 µm), offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and increased sensitivity. mdpi.com When coupled with tandem mass spectrometry (UPLC-MS/MS), it becomes a powerful tool for the rapid and sensitive quantification of this compound in various samples. aidic.itdntb.gov.ua

A UPLC-MS/MS method was established for the simultaneous determination of four fat-soluble components in Salvia miltiorrhiza, including this compound. aidic.it This method, using a selective reaction monitoring (SRM) mode, achieved linearity in the range of 0.20-1000 ng·mL-1 with detection limits as low as 0.10-0.50 ng·mL-1. aidic.it Another study developed an ultra-fast liquid chromatography with tandem mass spectrometry (UFLC-MS/MS) method for analyzing four tanshinones in Salvia miltiorrhizae. nih.gov This method used multiple-reaction monitoring (MRM) for quantification and showed high sensitivity with limits of detection (LODs) below 0.0002 ng/mL. nih.gov Such methods are highly suitable for the quality control of herbal medicines and for demanding bioanalytical applications. nih.gov

Spectrophotometric Methods

UV-Visible (UV-Vis) spectrophotometry is a fundamental analytical technique based on the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. wjpls.orgupi.edu While less specific than chromatographic methods for analyzing complex mixtures, it can be used for the quantitative analysis of a pure compound or a simple mixture. The UV-Vis spectrum of a compound, a plot of absorbance versus wavelength, is characteristic of its electronic structure. upi.edu For this compound, spectrophotometric analysis would involve dissolving the compound in a suitable solvent, such as methanol or ethanol, and measuring its absorbance at the wavelength of maximum absorption (λmax) to determine its concentration according to the Beer-Lambert law. upi.eduscience.gov

In Vitro Cellular and Molecular Assays for Mechanistic Studies

To understand how this compound exerts its biological effects at a cellular level, a variety of in vitro assays are employed. These techniques are essential for investigating the compound's influence on cell viability, proliferation, and death pathways.

Flow cytometry is a powerful laser-based technology used for the high-throughput analysis of individual cells in a suspension. bio-rad-antibodies.com It is extensively used in this compound research to investigate its effects on the cell cycle and its ability to induce programmed cell death (apoptosis). bcm.edumiltenyibiotec.com

For cell cycle analysis, cells are treated with this compound, fixed, and stained with a fluorescent dye like propidium iodide (PI) that binds to DNA. nih.gov The fluorescence intensity of the stained cells, which is proportional to the DNA content, is then measured by the flow cytometer. This allows researchers to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). bcm.edunih.gov Several studies have used this method to show that this compound can cause cell cycle arrest in various cancer cell lines. For example, it induced G0/G1 phase arrest in SK-HEP-1 human hepatocellular carcinoma cells and G2/M arrest in SMMC7721 hepatocellular carcinoma cells and gastric cancer cells. nih.govnih.govfrontiersin.org

To detect apoptosis, flow cytometry is often used with a dual-staining method involving Annexin V and a viability dye like PI. nih.gov Annexin V binds to phosphatidylserine, a phospholipid that translocates to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells. This allows for the differentiation between viable cells, early apoptotic cells, late apoptotic cells, and necrotic cells. nih.gov Studies have demonstrated that this compound induces apoptosis in human prostate carcinoma cells, gastric cancer cells, and hepatocellular carcinoma cells, as quantified by this flow cytometric assay. nih.govresearchgate.netresearchgate.net

Table 3: Application of Flow Cytometry in this compound Research
Cell LineCancer TypeObserved EffectReference
SK-HEP-1Hepatocellular CarcinomaG0/G1 phase cell cycle arrest nih.gov
SMMC7721Hepatocellular CarcinomaG2/M phase cell cycle arrest and apoptosis frontiersin.org
AGS and HGC27Gastric CancerG2/M phase cell cycle arrest and necrotic cell death nih.gov
SGC7901 and MGC803Gastric CancerInduction of apoptosis researchgate.net
Prostate Carcinoma CellsProstate CancerInduction of apoptosis nih.gov
K562/ADRChronic Myelogenous LeukemiaS phase cell cycle arrest and apoptosis nih.govknu.ac.krcapes.gov.br

Western Blot Analysis for Protein Expression and Signaling Pathways

Western blot analysis has been instrumental in elucidating the molecular mechanisms underlying the biological effects of this compound (DHTS). This technique allows for the detection and quantification of specific proteins, providing insights into how DHTS modulates various signaling pathways.

In human hepatocellular carcinoma (HCC) cells, DHTS treatment has been shown to influence key proteins involved in apoptosis and cell cycle regulation. For instance, studies have demonstrated that DHTS can decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein BAX. nih.gov Furthermore, DHTS has been observed to downregulate the expression of cell cycle-related proteins, including cyclin D1, cyclin A, cyclin E, CDK4, CDK2, c-Myc, and phosphorylated retinoblastoma protein (p-Rb). nih.gov Concurrently, it increases the expression of the CDK inhibitor p21. nih.gov

DHTS also impacts critical signaling pathways that regulate cell growth and survival. In SK-HEP-1 human hepatocellular carcinoma cells, DHTS was found to increase the phosphorylation of AMP-activated protein kinase (AMPK) while reducing the protein expression levels of mTOR and its phosphorylated form (p-mTOR at Ser2448). nih.gov The compound also downregulates the Akt/mTOR and MAPK signaling pathways. nih.gov In other studies involving HCC cells, DHTS was shown to inhibit the phosphorylation of EGFR and its downstream signaling pathways. nih.gov

In the context of hypoxia, a condition often found in solid tumors, DHTS has been demonstrated to inhibit the synthesis of hypoxia-inducible factor-1α (HIF-1α) protein. nih.gov This inhibition is achieved by downregulating the mTOR/p70S6K/4E-BP1 and MEK/ERK pathways. nih.gov Specifically, DHTS suppresses the phosphorylation of mTOR, extracellular signal-regulated kinase-1/2 (ERK1/2), ribosomal protein S6 kinase (p70S6K), eIF4E binding protein-1 (4E-BP1), and eukaryotic initiation factor 4E (eIF4E) in a dose-dependent manner. nih.gov

DHTS has also been shown to induce endoplasmic reticulum (ER) stress. In prostate DU145 carcinoma cells, treatment with DHTS leads to a significant increase in the expression of GRP78/Bip and CHOP/GADD153. nih.gov It also induces the phosphorylation of PERK, eIF2α, and JNK in a dose- and time-dependent manner. nih.gov

Furthermore, in human osteosarcoma U-2 OS cells, DHTS treatment leads to a downregulation of vimentin (B1176767) and an upregulation of E-cadherin. nih.gov It also increases the levels of phosphorylated AKT (pAKT) and the tumor suppressor protein p53. nih.govmdpi.com In human promyelocytic leukemia HL-60 cells, DHTS treatment results in increased expression of cleaved caspase-3, -8, and -9, as well as cleaved PARP. mdpi.com

The table below summarizes the key proteins and signaling pathways modulated by this compound as identified through Western blot analysis in various cancer cell lines.

Cell LineAffected Proteins & PathwaysObserved Effect
Hepatocellular Carcinoma (Huh-7, HepG2, SK-HEP-1) Bcl-2, BAX, Cyclins (D1, A, E), CDKs (2, 4), c-Myc, p-Rb, p21, p-AMPK, mTOR, p-mTOR, Akt, MAPK, p-EGFRApoptosis induction, G0/G1 cell cycle arrest, and inhibition of proliferation pathways nih.govnih.gov
HeLa (Cervical Cancer) HIF-1α, p-mTOR, p-ERK1/2, p-p70S6K, p-4E-BP1, p-eIF4EInhibition of hypoxia-induced signaling nih.gov
DU145 (Prostate Cancer) GRP78/Bip, CHOP/GADD153, p-PERK, p-eIF2α, p-JNKInduction of endoplasmic reticulum stress nih.gov
U-2 OS (Osteosarcoma) Vimentin, E-cadherin, pAKT, p53Inhibition of epithelial-mesenchymal transition markers and upregulation of tumor suppressor pathways nih.govmdpi.com
HL-60 (Leukemia) Cleaved Caspases (-3, -8, -9), Cleaved PARPActivation of apoptotic caspases mdpi.com
4T1 (Breast Cancer) TIMP1Inhibition of TIMP1 expression in PMA-induced polymorphonuclear neutrophils nih.gov

Immunofluorescence for Subcellular Localization and Biomarker Detection

Immunofluorescence techniques have been utilized to visualize the subcellular localization of specific proteins and detect biomarkers in cells treated with this compound (DHTS), providing spatial context to its mechanisms of action.

In studies on human hepatocellular carcinoma (HCC) cells, immunofluorescence has been employed to detect DNA damage. Following treatment with DHTS, an increase in the nuclear foci of 53BP1, a key DNA damage response factor, was observed. nih.gov The number of these foci increased in a dose-dependent manner, indicating that DHTS induces DNA double-strand breaks. nih.gov For instance, at a concentration of 5.0 µM, DHTS treatment resulted in approximately four 53BP1 foci per nucleus in HCC cells. nih.gov

Research on osteosarcoma U-2 OS cells has used immunofluorescence to investigate the expression and localization of the transcription factor FOXO1. nih.gov These studies revealed that DHTS treatment reduces the expression of FOXO1. nih.gov

Furthermore, in the context of viral glycoprotein (B1211001) trafficking, immunofluorescence microscopy has been used to study the effects of DHTS on the localization of the vesicular stomatitis virus G (VSV-G) protein. nih.gov In cells treated with DHTS, the VSV-G protein was found to accumulate intracellularly, suggesting that DHTS interferes with its transport to the cell surface. nih.gov

In a study investigating the impact of DHTS on breast cancer lung metastasis, immunofluorescence was used to detect the presence of neutrophils in lung tissues. nih.gov The results showed that DHTS treatment suppressed the infiltration of Ly6G+ and Mpo+ neutrophils in the lung tissues of a mouse model. nih.gov

The following table summarizes the key findings from immunofluorescence studies in this compound research.

Cell/Tissue TypeBiomarker/ProteinObservationResearch Focus
Hepatocellular Carcinoma (HCC) cells 53BP1Increased formation of nuclear foci in a dose-dependent manner. nih.govDNA Damage Response nih.gov
Osteosarcoma U-2 OS cells FOXO1Reduced expression of the transcription factor. nih.govCell Cycle and Proliferation nih.gov
Vesicular Stomatitis Virus (VSV)-infected BHK cells VSV-G ProteinIntracellular accumulation, indicating blocked trafficking to the cell surface. nih.govViral Glycoprotein Trafficking nih.gov
Mouse Lung Tissue (Breast Cancer Metastasis Model) Ly6G and Mpo (Neutrophil markers)Suppressed infiltration of neutrophils in lung tissue. nih.govCancer Metastasis and Inflammation nih.gov

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking simulations are a computational method used to predict the binding affinity and interaction between a small molecule (ligand), such as this compound (DHTS), and a macromolecular target, typically a protein. This approach provides valuable insights into the potential molecular targets of DHTS and the nature of their interactions.

In silico studies have explored the interaction of DHTS with several key proteins. For example, molecular docking has been used to investigate the binding of DHTS to the epidermal growth factor receptor (EGFR). nih.gov The results of these simulations indicated a strong binding affinity, with a docking score of -9.4 kcal/mol. nih.gov The docking model suggested that DHTS forms a hydrogen bond with the Lys745 residue of EGFR and engages in hydrophobic interactions with several other amino acid residues, including Ile759, Glu762, Ala763, Leu777, Met766, and Leu788. nih.gov

Another study focused on the interaction between DHTS and cytochrome P450 2D6 (CYP2D6). umn.edunih.gov Molecular docking confirmed that DHTS interacts with the Phe120 amino acid residue in the active site of CYP2D6 through a Pi-Pi interaction. umn.edunih.gov The predicted free binding energy for this interaction was -7.6 kcal/mol. umn.edu

Molecular docking has also been employed to predict the binding of DHTS to proteins involved in neutrophil extracellular trap (NET) formation. nih.gov These studies suggested that DHTS can interact with TIMP1, with a predicted binding energy of -7.18 kcal/mol, forming interactions with GLU-216, HIS-224, and ARG-233 residues. nih.gov The simulations also predicted an interaction with SerpinB2, with a binding energy of -6.07 kcal/mol, involving residues LYS-401 and THR-295. nih.gov

The following table summarizes the predicted binding affinities and key interacting residues for this compound with various protein targets as determined by molecular docking studies.

Protein TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Epidermal Growth Factor Receptor (EGFR) -9.4Lys745 (hydrogen bond), Ile759, Glu762, Ala763, Leu777, Met766, Leu788 (hydrophobic) nih.gov
Cytochrome P450 2D6 (CYP2D6) -7.6Phe120 (Pi-Pi interaction) umn.edu
TIMP1 -7.18GLU-216, HIS-224, ARG-233 nih.gov
SerpinB2 -6.07LYS-401, THR-295 nih.gov

Gene Expression Profiling (e.g., RT-qPCR)

Gene expression profiling techniques, such as Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR), are employed to measure the changes in the expression levels of specific genes in response to treatment with this compound (DHTS). This provides insights into the transcriptional regulatory effects of the compound.

In studies involving human prostate DU145 carcinoma cells, RT-PCR was used to examine the expression of X-box binding protein 1 (XBP1) mRNA, a key component of the unfolded protein response. nih.gov The results showed that DHTS treatment induced the splicing of XBP1 mRNA, indicating the activation of the ER stress pathway. nih.gov

Research on HeLa cells has shown that DHTS does not affect the mRNA expression level of hypoxia-inducible factor-1α (HIF-1α), suggesting that its inhibitory effect on HIF-1α occurs at the protein level rather than at the transcriptional level. nih.gov However, DHTS was found to prevent the hypoxia-induced expression of HIF-1 target genes. nih.gov

Transcriptomic analysis of human osteosarcoma U-2 OS cells treated with DHTS revealed significant changes in the expression of genes involved in various cellular processes. nih.govmdpi.com Notably, the expression of genes related to the cell cycle, such as those encoding CDK4, CDK2, cyclin D1, and cyclin E1, was downregulated, while the expression of the gene encoding the cell cycle inhibitor p21 was upregulated. mdpi.com

The table below summarizes the effects of this compound on the expression of specific genes as determined by gene expression profiling methods.

Cell LineGeneMethodObserved Effect
DU145 (Prostate Cancer) XBP1RT-PCRInduced mRNA splicing nih.gov
HeLa (Cervical Cancer) HIF-1αNot specifiedNo effect on mRNA expression nih.gov
U-2 OS (Osteosarcoma) CDK2, CDK4, Cyclin D1, Cyclin E1, p21Transcriptome AnalysisDownregulation of cell cycle promoters, upregulation of inhibitor mdpi.com

Cell Viability Assays (e.g., MTT, CCK-8, Sulforhodamine B)

A variety of cell viability assays are utilized to assess the cytotoxic and anti-proliferative effects of this compound (DHTS) on different cell lines. These assays, including the MTT, CCK-8, and Sulforhodamine B (SRB) assays, measure metabolic activity or cellular protein content as an indicator of the number of viable cells.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is widely used in DHTS research. nih.govnih.govmdpi.com This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form purple formazan crystals. abcam.comcreative-diagnostics.com The amount of formazan produced is proportional to the number of viable cells. creative-diagnostics.com Studies on human hepatocellular carcinoma (HCC) cells (Huh-7 and HepG2) have shown that DHTS significantly inhibits cell proliferation in a dose-dependent manner. nih.gov For instance, the survival rate of these cells was less than 50% when treated with 3.125 µM DHTS. researchgate.net In human osteosarcoma U-2 OS cells, DHTS demonstrated the strongest inhibitory effect among several tested tanshinones, with an IC50 value of 3.83 ± 0.49 μM after 24 hours of treatment and 1.99 ± 0.37 μM after 48 hours. nih.govmdpi.com In human prostate DU145 carcinoma cells, DHTS treatment for 24 hours resulted in a 64.92% reduction in cell viability at 0.1 μg/mL and a 91.18% reduction at 1.5 μg/mL. nih.gov

The CCK-8 (Cell Counting Kit-8) assay is another colorimetric method used to evaluate cell viability. abcam.comcreative-biogene.comapexbt.com It utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a water-soluble orange formazan dye. apexbt.comdojindo.com The amount of formazan is directly proportional to the number of viable cells. apexbt.com

The Sulforhodamine B (SRB) assay is a protein-based assay used to measure cell density. It relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins. The amount of bound dye is proportional to the total protein mass and, therefore, to the number of cells. In studies on SK-HEP-1 human hepatocellular carcinoma cells, the SRB assay was used to evaluate the anti-proliferative effects of DHTS. nih.gov

The following table summarizes the IC50 values of this compound in different cancer cell lines as determined by various cell viability assays.

Cell LineAssayIC50 ValueTreatment Duration
U-2 OS (Osteosarcoma) MTT3.83 ± 0.49 μM24 hours nih.govmdpi.com
U-2 OS (Osteosarcoma) MTT1.99 ± 0.37 μM48 hours nih.govmdpi.com

Colony Formation Assays

The colony formation assay, also known as a clonogenic assay, is an in vitro method used to assess the long-term proliferative capacity of single cells and their ability to form colonies. abcam.com This assay is particularly useful for evaluating the cytotoxic effects of compounds like this compound (DHTS) on the reproductive integrity of cancer cells.

In studies involving human hepatocellular carcinoma (HCC) cells, such as Huh-7 and HepG2, the colony formation assay has been employed to determine the effect of DHTS on their clonogenic potential. nih.gov The results from these assays demonstrated that treatment with DHTS at concentrations of 2.5 µM and 5.0 µM significantly inhibited the ability of these cells to form colonies. nih.gov

Similarly, in papillary thyroid cancer (PTC) cell lines K1 and BCPAP, a colony formation assay was performed to investigate the impact of DHTS on their anchorage-dependent growth. nih.gov Treatment with 2.5 µM DHTS resulted in a significant reduction in the number of colonies formed by both cell lines. nih.gov

The principle of the colony formation assay involves seeding a low density of cells and allowing them to grow for a period of time, typically 7 to 14 days. nih.gov After the incubation period, the resulting colonies are fixed, stained (commonly with crystal violet), and counted. nih.govnih.gov A colony is typically defined as a cluster of at least 50 cells. abcam.com

The table below summarizes the findings from colony formation assays in this compound research.

Cell LineDHTS ConcentrationObservation
Huh-7 (Hepatocellular Carcinoma) 2.5 µM and 5.0 µMSignificant inhibition of colony formation nih.gov
HepG2 (Hepatocellular Carcinoma) 2.5 µM and 5.0 µMSignificant inhibition of colony formation nih.gov
K1 (Papillary Thyroid Cancer) 2.5 µMStrong reduction in the number of colonies nih.gov
BCPAP (Papillary Thyroid Cancer) 2.5 µMMarked reduction in the number of colonies nih.gov

Caspase Activity Assays

Caspase activity assays are crucial for determining the involvement of caspases, a family of cysteine proteases that play essential roles in apoptosis, in the mechanism of action of compounds like this compound (DHTS). These assays typically measure the cleavage of a specific substrate that becomes fluorescent or colorimetric upon cleavage by an active caspase.

In research on human prostate DU145 carcinoma cells, the activation of caspases was investigated following treatment with DHTS. nih.gov Western blot analysis, a common method to assess caspase activation by detecting their cleaved (active) forms, revealed a dose-dependent increase in the cleavage of caspase-9 and caspase-3. nih.gov The cleavage of PARP, a substrate of active caspase-3, was also observed. nih.gov However, no change was seen in the cleavage of caspase-8. nih.gov

Similarly, in human promyelocytic leukemia HL-60 cells, DHTS treatment was found to significantly increase the expression of cleaved forms of caspase-3, caspase-8, and caspase-9 in both a dose- and time-dependent manner. mdpi.com The cleavage of PARP was also confirmed in these cells. mdpi.com The use of a JNK-specific inhibitor, SP600125, was shown to inhibit the DHTS-induced cleavage of caspases-3, -8, -9, and PARP, suggesting an upstream role for JNK in this process. uni.lu

Fluorometric assay kits are also available for the high-throughput screening of caspase-3 activity. biotium.com These kits often use a substrate like (Ac-DEVD)2-R110, which upon cleavage by caspase-3, releases a fluorescent molecule. biotium.com

The table below summarizes the caspases activated by this compound in different cancer cell lines.

Cell LineActivated CaspasesMethod of Detection
DU145 (Prostate Cancer) Caspase-9, Caspase-3Western Blot for cleaved forms nih.gov
HL-60 (Leukemia) Caspase-3, Caspase-8, Caspase-9Western Blot for cleaved forms mdpi.com

DNA Fragmentation Assays

DNA fragmentation is a characteristic hallmark of apoptosis, or programmed cell death. Assays that detect this phenomenon are pivotal in mechanistic studies of potential therapeutic compounds, providing insights into their pro-apoptotic capabilities. In the context of this compound research, various DNA fragmentation assays have been employed to elucidate its role in inducing cell death in cancer cell lines. These methodologies are crucial for visualizing and quantifying the extent of DNA damage, thereby confirming an apoptotic mechanism of action.

Detailed Research Findings in Hepatocellular Carcinoma

In-depth investigations into the effects of this compound I on hepatocellular carcinoma (HCC) cells, specifically the Huh-7 and HepG2 cell lines, have utilized assays for DNA damage and fragmentation to quantify its pro-apoptotic effects. nih.govpeerj.com Morphological changes associated with apoptosis, such as nuclear shrinkage and fragmentation, were observed using DAPI (4′,6-diamidino-2-phenylindole) staining after treatment with this compound I. nih.gov

Furthermore, immunofluorescence assays targeting the p53-binding protein 1 (53BP1), a key protein in the DNA damage response pathway, were used to visualize and quantify DNA double-strand breaks. nih.govresearchgate.netresearchgate.net Treatment with this compound I resulted in a significant, dose-dependent increase in the formation of 53BP1 nuclear foci, indicating a direct correlation between the compound's concentration and the extent of DNA damage. nih.govresearchgate.net At a concentration of 5.0 µM, an average of approximately four 53BP1 foci per nucleus was observed in HCC cells. nih.gov

Flow cytometry was also employed to further validate and quantify the level of apoptosis induced by this compound I. nih.gov These analyses confirmed a significant increase in the apoptotic cell population in a dose-dependent manner. nih.govpeerj.com

The collective data from these assays provide robust evidence that this compound I inhibits the proliferation of hepatocellular carcinoma cells by inducing significant DNA damage, which consequently leads to apoptosis. nih.gov

Interactive Data Table: Effect of this compound I on DNA Damage and Apoptosis in HCC Cells

The following table summarizes the quantitative findings from studies on Huh-7 and HepG2 hepatocellular carcinoma cells treated with this compound I for 48 hours. nih.gov

Cell LineThis compound I Concentration (µM)Average 53BP1 Foci per NucleusApoptosis Rate (%)
Huh-72.5IncreasedIncreased
Huh-75.0~4~30%
HepG22.5IncreasedIncreased
HepG25.0~4~40%
Control0BaselineBaseline

Application of Omics Technologies in Dihydrotanshinone Research

Transcriptomics Investigations

Transcriptomics, the study of the complete set of RNA transcripts produced by an organism, has been instrumental in elucidating how dihydrotanshinone modulates gene expression.

RNA-sequencing (RNA-seq) has been widely employed to obtain a global snapshot of the transcriptional landscape in cells treated with this compound. This technique allows for the identification and quantification of thousands of gene transcripts simultaneously, providing a comprehensive view of the cellular response to the compound.

For instance, in studies involving various cancer cell lines, RNA-seq has been used to compare the gene expression profiles of this compound-treated cells with untreated controls. nih.govspandidos-publications.commdpi.com In osteosarcoma U-2 OS cells, a total of 23,517 genes were detected, revealing a broad impact of this compound on the cellular transcriptome. mdpi.com Similarly, transcriptome analysis of anaplastic thyroid cancer cells (SW1736 and 8505C) and infantile hemangioma EOMA cells treated with this compound also revealed extensive changes in gene expression. spandidos-publications.commedsci.org

These global analyses have also been applied to understand the biosynthesis of this compound itself within Salvia miltiorrhiza. Comparative transcriptome analyses of different varieties of the plant have identified thousands of unigenes, with a significant number being differentially expressed during the accumulation of tanshinones. nih.gov

A key outcome of transcriptomic studies is the identification of differentially expressed genes (DEGs) following this compound treatment. This information provides critical clues about the pathways and processes affected by the compound.

In ovarian cancer A2780 cells, treatment with this compound led to the differential expression of 509 genes, with 385 being upregulated and 124 downregulated. nih.gov A study on anaplastic thyroid cancer cells showed that in SW1736 cells, 813 genes were upregulated and 992 were downregulated, while in 8505C cells, 350 genes were upregulated and 153 were downregulated in response to this compound. spandidos-publications.com In osteosarcoma U-2 OS cells, a more extensive response was observed, with 4,104 genes upregulated and 4,643 genes downregulated. mdpi.com Furthermore, in infantile hemangioma EOMA cells, treatment resulted in 1,620 increased and 842 decreased gene transcripts. medsci.org

Some of the most significantly affected genes identified in ovarian cancer cells include phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha (PIK3CA), damage-specific DNA-binding protein 2 (DDB2), and hepatocyte growth factor (HGF), all of which were downregulated. nih.gov In anaplastic thyroid cancer cells, this compound was found to decrease the expression of ABCB1, a gene associated with drug resistance. mdpi.com

Cell LineUpregulated GenesDownregulated GenesTotal DEGsReference
A2780 (Ovarian Cancer)385124509 nih.gov
SW1736 (Anaplastic Thyroid Cancer)8139921805 spandidos-publications.com
8505C (Anaplastic Thyroid Cancer)350153503 spandidos-publications.com
U-2 OS (Osteosarcoma)410446438747 mdpi.com
EOMA (Infantile Hemangioma)16208422462 medsci.org

Beyond identifying individual DEGs, transcriptomics allows for the elucidation of complex gene regulatory networks (GRNs) and regulatory elements that are modulated by this compound. wikipedia.org GRNs represent the intricate web of interactions among genes and their products that govern cellular functions. wikipedia.org

Functional analyses, such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis, are often performed on the lists of DEGs to understand the biological implications of the observed transcriptional changes. In osteosarcoma cells, KEGG analysis revealed that this compound significantly affects pathways related to focal adhesion, apoptosis, and the cell cycle. mdpi.com In infantile hemangioma cells, KEGG analysis showed that the hypoxia-inducible factor 1 alpha (HIF-1α) signaling pathway was downregulated. medsci.org

Furthermore, studies have investigated the impact of this compound on post-transcriptional gene regulation. For example, it has been shown to interfere with the function of the RNA-binding protein Human antigen R (HuR), which regulates the stability and translation of many target mRNAs. nih.govoup.com By affecting HuR, this compound can indirectly influence broad gene expression networks. nih.gov

Proteomics Applications

Proteomics, the large-scale study of proteins, complements transcriptomics by providing insights into the abundance, modifications, and interactions of proteins, which are the ultimate effectors of biological processes.

Proteomic analyses have been used to investigate changes in protein expression and post-translational modifications in response to this compound. While much of the proteomics research has focused on other tanshinones like tanshinone IIA, the methodologies are directly applicable to studying this compound. nih.gov

In ovarian cancer cells treated with this compound, Western blotting, a targeted proteomics technique, confirmed that the downregulation of the PIK3CA gene, identified through transcriptomics, also resulted in decreased expression of the PI3Kα protein and reduced phosphorylation of its downstream target, AKT. nih.gov Similarly, in anaplastic thyroid cancer cells, the expression of proteins involved in the epithelial-to-mesenchymal transition (EMT), such as vimentin (B1176767) and N-cadherin (CDH2), was shown to be downregulated by this compound. spandidos-publications.com In osteosarcoma cells, while the total protein level of STAT3 did not change significantly, its phosphorylated form, phospho-STAT3, was downregulated. mdpi.com

Comprehensive proteomic profiling, often utilizing mass spectrometry, can identify a broader spectrum of protein changes. youtube.com This approach has been used to study the effects of related compounds and provides a framework for future this compound research. nih.govmdpi.com For instance, a study on tanshinone IIA in HeLa cells identified significant changes in cytoskeleton and stress-associated proteins. nih.gov

Metabolomics Profiling

Metabolomics involves the comprehensive analysis of small molecule metabolites in a biological system. This technology has been applied to study the metabolic fate of this compound and to understand its influence on cellular metabolism.

High-performance liquid chromatography coupled with multi-stage mass spectrometry (HPLC/MSn) has been a key technique for profiling the metabolites of this compound. nih.gov A study analyzing the metabolism of seven different tanshinones, including this compound I, in rat bile identified 33 metabolites resulting from various reactions. nih.gov For 15,16-dihydrotanshinone I, which has a saturated D-ring, the primary metabolic pathway was found to be D-ring hydrolysis. nih.gov

Metabolomics has also been used to profile the accumulation of tanshinones, including this compound, in Salvia miltiorrhiza hairy root cultures under different conditions. mdpi.comnih.gov For example, the use of combined elicitors, such as yeast extract and silver ions, was shown to enhance the production of cryptotanshinone (B1669641) and this compound I. mdpi.com Ultra-performance liquid chromatography (UPLC) has been employed to quantify the changes in tanshinone levels in response to these elicitors. mdpi.comnih.gov

Untargeted Metabolomics for Metabolic Pathway Analysis

Untargeted metabolomics is a powerful hypothesis-generating tool that aims to capture a comprehensive snapshot of all measurable small molecules (the metabolome) in a biological system. This approach is particularly useful for discovering novel biomarkers and understanding the global metabolic perturbations induced by a compound like this compound.

In the context of this compound research, untargeted metabolomics has been employed to analyze the metabolic profiles of biological samples (e.g., serum, tissue) following treatment. By comparing the metabolomes of treated versus untreated groups, scientists can identify metabolites that are significantly altered. These differential metabolites can then be mapped to specific metabolic pathways to reveal the biochemical processes affected by this compound. For instance, studies have utilized untargeted metabolomics to investigate the mechanisms of action of traditional Chinese medicines containing this compound, revealing effects on pathways such as sphingolipid and arachidonic acid metabolism. dntb.gov.ua

Web-based platforms like MetaboAnalyst facilitate the functional analysis of untargeted metabolomics data, allowing researchers to move from raw mass spectrometry peaks to pathway-level insights. metaboanalyst.ca This involves annotating metabolites and performing pathway analysis to identify collective, non-random changes in related molecules, thereby pointing to the functional activity of the compound. metaboanalyst.ca

Characterization of Metabolic Responses to this compound

The application of untargeted metabolomics allows for a detailed characterization of the metabolic responses elicited by this compound. This involves identifying and quantifying a wide array of metabolites to understand the specific biochemical changes occurring within a biological system.

Research has demonstrated that this compound can significantly influence various metabolic pathways. For example, studies have shown its ability to inhibit key enzymes involved in steroid hormone metabolism, such as those in the Cytochrome P450 family (CYP1A1, CYP1A2, and CYP1B1). researchgate.net This inhibition can alter the metabolic profile of crucial endogenous compounds like estradiol. researchgate.net

Furthermore, this compound has been found to impact metabolic processes related to cardiovascular health and liver function. It has been shown to attenuate diet-induced metabolic disorders, including nonalcoholic fatty liver disease (NAFLD), by alleviating liver inflammation, oxidative stress, and fibrosis. nih.gov These effects are often linked to the regulation of specific signaling pathways and the modulation of the cellular redox state.

Table 1: Selected Metabolic Responses to this compound

Metabolic ProcessObserved Effect of this compoundKey Molecular Targets/Pathways
Estradiol MetabolismInhibition of 4-hydroxylation of estradiolCYP1B1 researchgate.net
SteroidogenesisAntagonist of mineralocorticoid and glucocorticoid receptorsMR, GR psu.edu
Glucose MetabolismInhibition of gluconeogenesisPEPCK, G6Pase psu.edu
Lipid MetabolismAttenuation of atherosclerotic plaque formation and alteration of serum lipid profileLOX-1, NOX4, NF-κB medchemexpress.com
Inflammation and Oxidative StressAlleviation of liver inflammation and oxidative stress in NAFLDIRG1/itaconate, Nrf2, NLRP3 inflammasome nih.gov

Integrated Omics Approaches

To gain a more holistic understanding of the biological effects of this compound, researchers are increasingly turning to integrated omics approaches. By combining data from different omics layers, such as transcriptomics (the study of all RNA transcripts) and metabolomics, a more complete picture of cellular function can be constructed.

Systems Biology Insights from Multi-Omics Data (e.g., Transcriptomics and Metabolomics)

Systems biology aims to understand the complex interactions within biological systems as a whole. cmbio.io The integration of transcriptomic and metabolomic data is a powerful systems biology approach that can reveal the connections between gene expression and metabolic function. frontiersin.orgbmbreports.org This multi-omics strategy allows researchers to move beyond studying individual components in isolation and instead explore the intricate network of relationships that govern cellular behavior. cmbio.ionumberanalytics.com

In the context of this compound, integrating transcriptomics and metabolomics can elucidate how the compound's effects on gene expression translate into changes in metabolic pathways. For example, a transcriptomic analysis might reveal that this compound upregulates the expression of genes encoding for specific enzymes. A concurrent metabolomic analysis could then confirm that the products of these enzymatic reactions are indeed increased, providing a functional link between the transcriptome and the metabolome.

Studies on Salvia miltiorrhiza have utilized multi-omics databases that integrate genomic, transcriptomic, and metabolomic data to explore the biosynthesis of active compounds like this compound. frontiersin.org This allows for the correlation of gene expression patterns with the accumulation of specific metabolites, facilitating the discovery of genes involved in their production. frontiersin.orgplos.org For instance, research has identified transcription factors from the GRAS family that are sensitive to hormonal stress and may regulate key enzymes in the diterpenoid biosynthesis pathway, ultimately affecting the production of this compound. plos.org

Comprehensive Understanding of Biological Systems and Mechanisms

The ultimate goal of integrating multi-omics data is to achieve a comprehensive understanding of the biological systems and mechanisms of action of compounds like this compound. delta4.aieuropa.eu By combining different layers of biological information, researchers can build more accurate models of how this compound exerts its therapeutic effects. bioscipublisher.comfrontlinegenomics.com

For example, an integrated omics approach could reveal that this compound treatment leads to the downregulation of specific pro-inflammatory genes (transcriptomics), a decrease in the corresponding pro-inflammatory signaling molecules (proteomics), and a reduction in metabolites associated with inflammation (metabolomics). This multi-layered evidence provides a much stronger and more detailed understanding of the compound's anti-inflammatory mechanism than any single omics approach could provide on its own.

In the study of nonalcoholic fatty liver disease, research on this compound has combined experimental models with RNA sequencing to explore its mechanisms. nih.gov This revealed that this compound's protective effects are associated with the activation of immune responsive gene 1 (IRG1). nih.gov Further mechanistic studies confirmed that this compound enhances the antioxidant Nrf2 pathway and inhibits the NLRP3 inflammasome via the IRG1/itaconate pathway, thereby reducing liver inflammation and oxidative stress. nih.gov This integration of different experimental and omics approaches provides a comprehensive view of how this compound functions at a molecular level to produce a therapeutic outcome.

Q & A

Basic Research Questions

Q. What experimental models and assays are commonly used to study Dihydrotanshinone’s anticancer activity?

  • Methodological Answer :

  • In vitro models : SHG-44 glioma cells, HCT116 colon cancer cells, and hepatocellular carcinoma (HCC) cell lines are frequently used. Proliferation is measured via MTT assays (0–100 μg/L concentrations, 24–72 h exposure) .
  • Apoptosis assays : Flow cytometry with Annexin V-FITC/PI staining quantifies early/late apoptosis. Sub-G1 DNA content analysis via propidium iodide staining is also employed .
  • Key parameters : Dose- and time-dependent responses are critical. For example, IC50 values in SHG-44 cells decrease from 50.32 μg/L (24 h) to 31.25 μg/L (72 h) .

Q. How is this compound’s purity validated in experimental studies?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Retention times (e.g., 6.03 ± 0.02 min for this compound) and calibration curves (R² ≥ 0.98) ensure compound identity and concentration accuracy .
  • Certificate of Analysis (COA) : Includes purity (>98%), lot-specific data, and storage guidelines (2–8°C, protected from light) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Safety goggles, impervious gloves, and lab coats are mandatory. Respiratory protection is advised in poorly ventilated areas .
  • Environmental controls : Avoid release into drains; use chemical spill kits for containment. Dispose of waste per local regulations .

Advanced Research Questions

Q. How does this compound induce caspase-dependent apoptosis, and what are the key molecular markers?

  • Methodological Answer :

  • Pathway activation : this compound triggers ROS-dependent caspase-9 cleavage and cytochrome c release, indicating intrinsic apoptosis. Caspase-2 knockdown enhances apoptosis, while Z-VAD-fmk (pan-caspase inhibitor) abolishes it .
  • Key markers :
MarkerRole in ApoptosisExperimental Evidence
Caspase-9Initiates intrinsic pathwayCleavage confirmed via Western blot
Sub-G1 DNAApoptotic DNA fragmentationQuantified via flow cytometry
Annexin VBinds phosphatidylserine on apoptotic cellsFACS analysis

Q. How can researchers reconcile discrepancies in reported IC50 values for this compound across studies?

  • Methodological Answer :

  • Variables affecting IC50 : Cell type (e.g., SHG-44 vs. HCT116), exposure duration, and assay conditions (e.g., MTT vs. ATP-based assays). For example, SHG-44 cells show IC50 = 31.25 μg/L at 72 h vs. 50.32 μg/L at 24 h .
  • Standardization : Use internal controls (e.g., Z-VAD-fmk for apoptosis specificity) and validate compound purity via HPLC .

Q. What network pharmacology approaches identify this compound’s molecular targets in complex diseases like HCC?

  • Methodological Answer :

  • Target screening : PharmMapper and DigGeNET databases identify 218 pharmaceutical and 422 HCC-related targets. Venn analysis reveals 35 overlapping targets (e.g., EGFR, MAPK) .
  • Validation : Western blotting confirms pathway modulation (e.g., reduced EGFR phosphorylation) .

Q. How does structural modification (e.g., dihydrofuran vs. furan rings) influence this compound’s bioactivity?

  • Methodological Answer :

  • Comparative studies : this compound (dihydrofuran) exhibits 63x higher acetylcholinesterase inhibition (IC50 = 1.0 × 10⁻⁶ M) than tanshinone I (furan ring), attributed to enhanced BBB permeability (clogP = 2.4 vs. 4.8) .
  • Structural-activity relationship (SAR) : Aromatic A-ring in this compound contributes to potency vs. hexane rings in cryptotanshinone .

Data Contradiction and Validation

Q. How should researchers address conflicting data on this compound’s role in caspase-8 activation?

  • Methodological Answer :

  • Context-specific analysis : Caspase-8 (extrinsic pathway) shows no significant cleavage in SHG-44 cells, while caspase-9 (intrinsic pathway) is dominant. Use pathway-specific inhibitors (e.g., Z-IETD-fmk for caspase-8) to validate .
  • Cross-model validation : Test in multiple cell lines (e.g., HCC vs. glioma) to confirm mechanism consistency .

Q. What methods ensure reproducibility in this compound extraction and quantification from Salvia miltiorrhiza?

  • Methodological Answer :

  • Extraction protocol : Acetone extraction followed by HPLC with a C18 column. Calibration curves (1–150 μg/mL) ensure linear quantification (R² ≥ 0.98) .
  • Yield validation : this compound comprises 0.054% w/w of dried root, confirmed via spiked recovery tests (97.2 ± 0.2% accuracy) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.